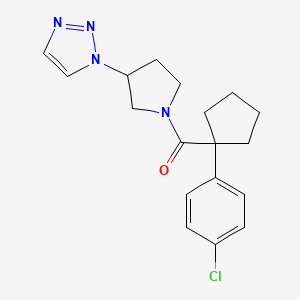

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

Description

Properties

IUPAC Name |

[1-(4-chlorophenyl)cyclopentyl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O/c19-15-5-3-14(4-6-15)18(8-1-2-9-18)17(24)22-11-7-16(13-22)23-12-10-20-21-23/h3-6,10,12,16H,1-2,7-9,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKJVOOWSBICSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)N4C=CN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions.

Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

Coupling Reactions: The final step involves coupling the triazole and pyrrolidine intermediates with the chlorophenylcyclopentyl moiety. This can be achieved using various coupling agents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the click chemistry step and employing high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and pyrrolidine rings.

Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

Oxidation: Oxidized derivatives of the triazole and pyrrolidine rings.

Reduction: Reduced forms of the methanone group, potentially leading to alcohols.

Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

The compound's structure integrates a triazole ring and a pyrrolidine moiety, which are known for their biological activities. Triazoles have been recognized for their antifungal , antibacterial , and anticancer properties. The pyrrolidine component enhances the molecule's ability to interact with biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell functions.

| Compound Name | Structure | Notable Activities |

|---|---|---|

| Triazole Derivative A | Contains a triazole ring | Antifungal |

| Isoindole Derivative B | Contains an isoindole structure | Anticancer |

| Benzamide C | Simple amide structure | Antibacterial |

The unique combination of triazole and pyrrolidine in this compound may lead to synergistic effects, enhancing its efficacy compared to simpler derivatives .

Organic Synthesis

Synthetic Routes:

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone can be achieved through various methodologies including:

- Huisgen Cycloaddition: This method forms the triazole ring through a reaction between an azide and an alkyne.

- Cyclization Reactions: These reactions can create the pyrrolidine ring from appropriate precursors.

Industrial Production Methods

In industrial settings, these laboratory procedures are scaled up using continuous flow reactors and automated synthesizers to enhance yield and efficiency. Each reaction condition is meticulously controlled to ensure reproducibility and purity .

Materials Science

The compound's structural diversity allows it to be utilized in materials science for developing new materials with specific properties. Its integration into polymers or as a building block in supramolecular chemistry could lead to advancements in material applications such as:

- Drug Delivery Systems: The lipophilicity contributed by the benzonitrile group may enhance membrane permeability, making it suitable for drug delivery applications.

- Nanomaterials: The compound may serve as a precursor for creating nanostructured materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyrrolidine and chlorophenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

(1H-1,2,3-triazol-1-yl)methanone derivatives: These compounds share the triazole ring and methanone moiety but differ in the substituents attached to the triazole ring.

Pyrrolidinyl derivatives: Compounds with a pyrrolidine ring and various functional groups.

Chlorophenylcyclopentyl derivatives: Compounds featuring the chlorophenyl and cyclopentyl groups but lacking the triazole and pyrrolidine rings.

Uniqueness

The uniqueness of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable scaffold for drug development and other applications.

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Structural Overview

This compound features:

- A triazole ring , known for its ability to form hydrogen bonds and participate in various biochemical interactions.

- A pyrrolidine moiety , which enhances binding affinity to biological targets.

- A cyclopentyl group substituted with a chlorophenyl ring, contributing to its lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole ring can coordinate with metal ions, influencing the activity of various enzymes. For instance, it may act as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways.

- Receptor Modulation : The compound may interact with cellular receptors, modulating signal transduction pathways that are critical for various physiological processes. This interaction can lead to alterations in cellular responses, potentially impacting growth and survival pathways in cancer cells.

Biological Activity and Therapeutic Potential

Research has indicated several promising biological activities associated with this compound:

Anticancer Activity

Studies have shown that compounds with similar structural features exhibit significant anticancer properties. For example:

- The triazole moiety has been linked to the inhibition of cancer cell proliferation through interference with microtubule dynamics .

- The pyrrolidine component enhances the compound's ability to penetrate cellular membranes and reach intracellular targets.

Antimicrobial Properties

Preliminary investigations suggest potential antimicrobial activity against various pathogens. Compounds containing triazole rings have been documented to exhibit both antibacterial and antifungal effects due to their ability to disrupt microbial cell wall synthesis .

Case Studies and Research Findings

Several studies have highlighted the biological significance of related compounds:

- Kinesin Spindle Protein (KSP) Inhibitors : Research on KSP inhibitors has demonstrated that structural analogs can induce mitotic arrest in cancer cells, leading to apoptosis. This mechanism is particularly relevant for compounds designed to target rapidly dividing cells .

- Structure-Activity Relationship (SAR) : Analysis of SAR for triazole-containing compounds indicates that variations in substituents significantly affect biological activity. For instance, the presence of halogens on aromatic rings can enhance lipophilicity and improve binding affinity to target proteins .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(3-(1H-1,2,3-triazol-1-yl)-3-phenylpropan-1-one | Lacks pyrrolidine | Moderate anticancer activity |

| 1-(3-(1H-1,2,3-triazol-1-yl)-3,3-diphenylpropan-1-one | Enhanced stability | Stronger enzyme inhibition |

| 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol | Similar pyrrolidine structure | Notable antimicrobial effects |

Q & A

Q. What are the recommended synthetic routes for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone, and how can reaction conditions be optimized for high purity?

Answer: The synthesis typically involves multi-step reactions, including cyclization of the pyrrolidine-triazole moiety and coupling with the 4-chlorophenylcyclopentyl group. Key steps include:

- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the triazole ring .

- Pyrrolidine Functionalization : Nucleophilic substitution or coupling reactions to attach the triazole to pyrrolidine .

- Final Coupling : Amide bond formation between the pyrrolidine-triazole intermediate and the 4-chlorophenylcyclopentyl carbonyl group .

Optimization : Control reaction temperature (e.g., reflux in xylene for 25–30 hours ), use anhydrous solvents, and employ purification via column chromatography or recrystallization (e.g., methanol ). Monitor intermediates via TLC and confirm purity via NMR and mass spectrometry .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole and substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .

- X-ray Crystallography : Resolve 3D conformation, particularly the spatial arrangement of the triazole and cyclopentyl groups .

- IR Spectroscopy : Identify carbonyl (C=O) and triazole (C=N) stretching frequencies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or spectral data across studies?

Answer: Discrepancies often arise from variations in:

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting biological applications?

Answer:

- Functional Group Modifications : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects.

- Stereochemical Probes : Synthesize enantiomers of the pyrrolidine-triazole moiety to evaluate chiral selectivity in target binding .

- Bioisosteric Replacements : Substitute the triazole with pyrazole or isoxazole to alter pharmacokinetic properties.

Experimental Design :- Use biochemical assays (e.g., enzyme inhibition) and molecular docking to map interactions with targets like kinases or GPCRs .

Q. How can computational modeling enhance the understanding of this compound’s reactivity and target interactions?

Answer:

- Reactivity Prediction : Density Functional Theory (DFT) to calculate bond dissociation energies (e.g., C-N in triazole ) and predict stability under oxidative/reductive conditions .

- Docking Studies : Molecular dynamics simulations to model binding to biological targets (e.g., cytochrome P450 ).

- SAR Visualization : Generate 3D electrostatic potential maps to guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.